

4-Fluoronaphthalen-1-ol CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Fluoronaphthalen-1-ol

Cat. No.: B120195

[Get Quote](#)

Technical Guide: 4-Fluoronaphthalen-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoronaphthalen-1-ol is a fluorinated aromatic compound belonging to the naphthol family. Naphthalene derivatives are a significant class of compounds in medicinal chemistry and materials science, exhibiting a wide range of biological activities and physical properties. The introduction of a fluorine atom can significantly modify a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and lipophilicity. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of **4-Fluoronaphthalen-1-ol**, based on available data and analysis of structurally related compounds.

Core Data Presentation

This section summarizes the key quantitative data for **4-Fluoronaphthalen-1-ol**.

Property	Value	Source
CAS Number	315-53-7	N/A
Molecular Formula	C ₁₀ H ₇ FO	N/A
Molecular Weight	162.16 g/mol	N/A
Appearance	Pale Brown Solid	N/A
Melting Point	115 °C	N/A
Boiling Point (Predicted)	312.9 ± 15.0 °C	N/A
Density (Predicted)	1.285 ± 0.06 g/cm ³	N/A
pKa (Predicted)	9.73 ± 0.40	N/A

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **4-Fluoronaphthalen-1-ol** is not readily available in the cited literature, a common synthetic route involves the reduction of the corresponding aldehyde, 4-fluoro-1-naphthaldehyde. Below is a plausible and generalized experimental protocol for this transformation.

Reaction: Reduction of 4-fluoro-1-naphthaldehyde to **4-Fluoronaphthalen-1-ol**.

Reagents and Materials:

- 4-fluoro-1-naphthaldehyde
- Sodium borohydride (NaBH₄)
- Methanol (MeOH)
- Dichloromethane (CH₂Cl₂)
- 1 M Hydrochloric acid (HCl)
- Saturated aqueous sodium bicarbonate (NaHCO₃)

- Brine (saturated aqueous NaCl)
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask
- Magnetic stirrer
- Separatory funnel
- Rotary evaporator
- Thin-layer chromatography (TLC) plate (silica gel)
- UV lamp

Experimental Protocol:

- **Dissolution:** Dissolve 4-fluoro-1-naphthaldehyde (1.0 eq) in a mixture of methanol and dichloromethane (e.g., a 1:1 ratio) in a round-bottom flask equipped with a magnetic stirrer.
- **Cooling:** Cool the solution to 0 °C in an ice bath.
- **Reduction:** Slowly add sodium borohydride (1.1 to 1.5 eq) portion-wise to the stirred solution.
- **Reaction Monitoring:** Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.
- **Quenching:** Once the reaction is complete, quench the reaction by the slow addition of 1 M HCl at 0 °C until the effervescence ceases.
- **Extraction:** Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
- **Washing:** Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate and brine.
- **Drying:** Dry the organic layer over anhydrous magnesium sulfate.

- **Solvent Removal:** Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
- **Purification:** Purify the crude **4-Fluoronaphthalen-1-ol** by column chromatography on silica gel or by recrystallization to obtain the final product.

Spectroscopic Data (Predicted and from Analogs)

No specific experimental spectroscopic data for **4-Fluoronaphthalen-1-ol** was found. The following data is based on predictions and comparison with the closely related compound, 1-fluoronaphthalene.

Spectroscopy	Predicted/Analog Data
¹ H NMR	The proton NMR spectrum is expected to show complex multiplets in the aromatic region (approx. 7.0-8.2 ppm). The presence of the fluorine atom will introduce additional splitting (H-F coupling). For 1-fluoronaphthalene, signals are observed at δ 8.09, 7.80, 7.56, 7.49, 7.47, 7.33, and 7.10 ppm.
¹³ C NMR	The carbon NMR spectrum will show signals in the aromatic region (approx. 110-160 ppm). The carbon atom attached to the fluorine will exhibit a large C-F coupling constant. Other carbons in the vicinity will also show smaller C-F couplings.
IR Spectroscopy	Expected characteristic peaks include a broad O-H stretch around 3200-3600 cm ⁻¹ , C-O stretching around 1200-1300 cm ⁻¹ , aromatic C-H stretching just above 3000 cm ⁻¹ , and C=C stretching in the 1450-1600 cm ⁻¹ region. A C-F stretch is expected in the 1000-1400 cm ⁻¹ region.
Mass Spectrometry	The molecular ion peak (M ⁺) is expected at m/z = 162.05.

Potential Biological Activity and Signaling Pathways

Direct biological studies on **4-Fluoronaphthalen-1-ol** are not currently available in the public domain. However, based on the known activities of structurally similar compounds, we can infer potential areas of biological relevance.

The parent compound, 1-naphthol, is a metabolite of naphthalene and the insecticide carbaryl. It is known to be metabolized in the liver to its glucuronic acid and sulfate conjugates. At high concentrations, 1-naphthol and its metabolites can exhibit cytotoxicity.

Fluorinated aromatic compounds are of great interest in drug discovery. The introduction of fluorine can enhance binding affinity to target proteins, improve metabolic stability by blocking sites of oxidation, and increase membrane permeability.

Naphthalene derivatives, in general, have been investigated for a variety of biological activities, including:

- **Anticancer Activity:** Some fluorinated naphthalene derivatives have shown cytotoxicity against cancer cell lines.
- **Enzyme Inhibition:** The naphthalene scaffold is present in various enzyme inhibitors.
- **Antimicrobial Properties:** Naphthoquinones, which are related to naphthols, are known for their antimicrobial effects.

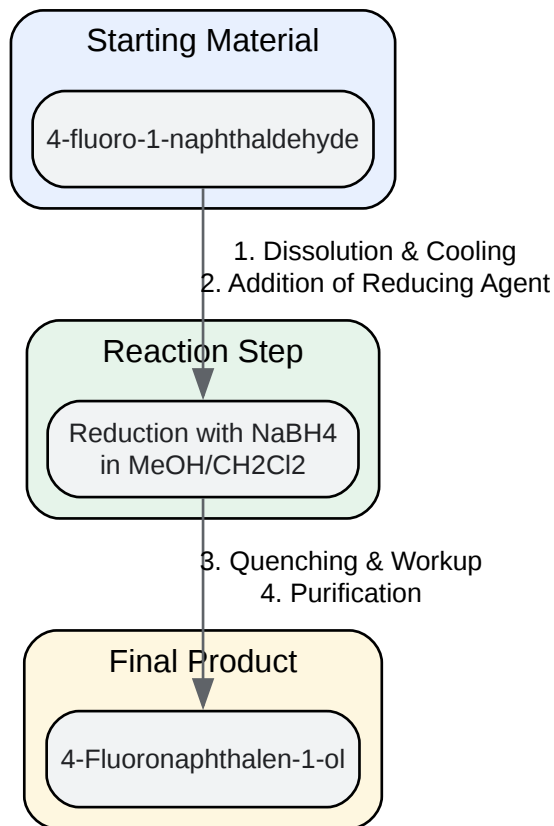
Given these precedents, **4-Fluoronaphthalen-1-ol** could potentially exhibit biological activity. A hypothetical mechanism of action could involve the inhibition of a key enzyme in a disease-related signaling pathway. For instance, many phenolic compounds are known to be antioxidants and can interfere with inflammatory pathways.

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates the proposed synthesis of **4-Fluoronaphthalen-1-ol** from its corresponding aldehyde.

Synthesis of 4-Fluoronaphthalen-1-ol

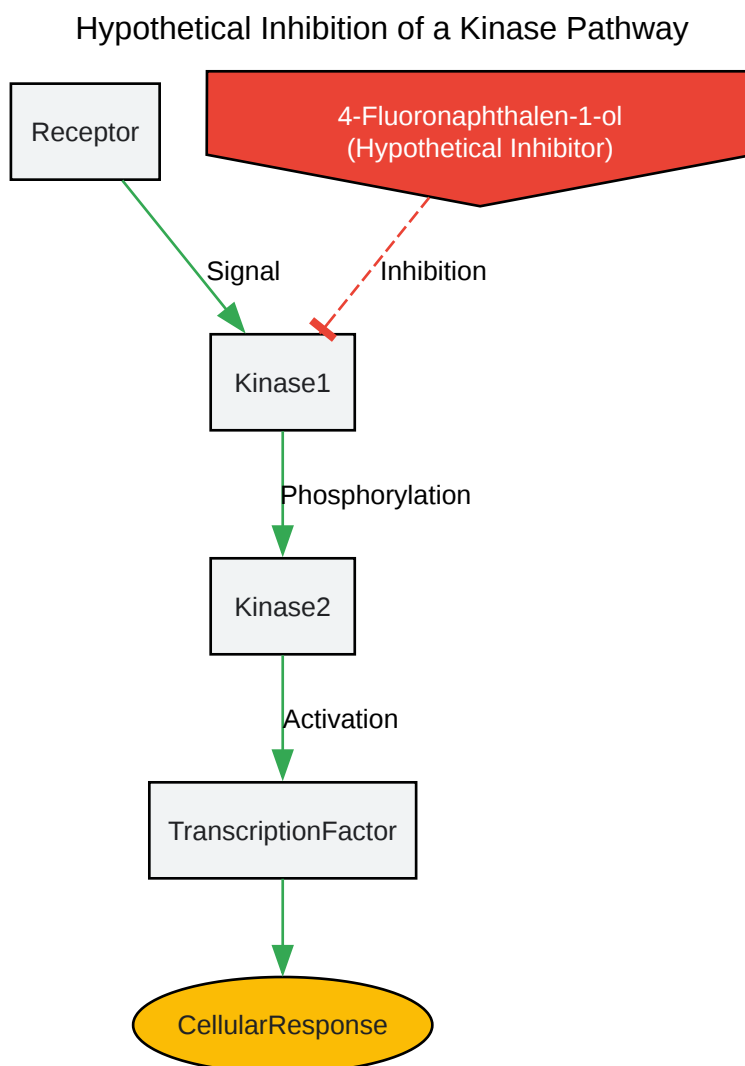


[Click to download full resolution via product page](#)

Caption: A workflow diagram for the synthesis of **4-Fluoronaphthalen-1-ol**.

Hypothetical Signaling Pathway Inhibition

This diagram illustrates a generalized signaling pathway that could be a target for a bioactive naphthalene derivative.



[Click to download full resolution via product page](#)

Caption: A potential mechanism of action via kinase inhibition.

- To cite this document: BenchChem. [4-Fluoronaphthalen-1-ol CAS number and molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b120195#4-fluoronaphthalen-1-ol-cas-number-and-molecular-weight\]](https://www.benchchem.com/product/b120195#4-fluoronaphthalen-1-ol-cas-number-and-molecular-weight)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com